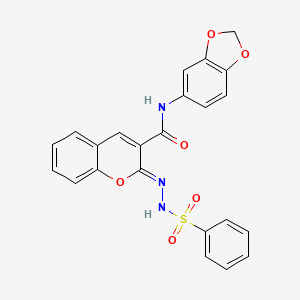

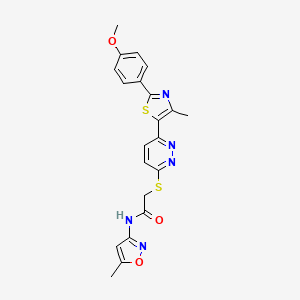

2-(1-benzyl-1H-indol-2-yl)-5-ethyl-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indoles are a class of organic compounds that are widespread in nature and are often associated with significant biological activities . The indole moiety is found in many natural products and biological systems, exhibiting important biological activities including anticancer, antioxidant, anti-inflammatory, antifungal, anticholinesterase, and antibacterial properties .

Synthesis Analysis

The synthesis of indole-based compounds often involves multi-component reactions (MCRs), which are economically and environmentally beneficial . These reactions are perfectly applicable to organic synthesis and agrochemical chemistry .Molecular Structure Analysis

Indole is a hetero-atomic planar molecule comprising of a benzene ring fused to a pyrrole ring at -2 & -3 position .Chemical Reactions Analysis

The reactions of benzothiazole, 2-methylbenzothiazole, or 2,5-dimethylbenzothiazole and ethyl bromocyanoacetate with indole derivatives have been reported .Scientific Research Applications

Corrosion Inhibition

A study by Ammal, Prajila, and Joseph (2018) examined 1,3,4-oxadiazole derivatives for their corrosion inhibition properties on mild steel in sulfuric acid. Their research, utilizing electrochemical, SEM, and computational methods, revealed that these compounds, including those structurally similar to 2-(1-benzyl-1H-indol-2-yl)-5-ethyl-1,3,4-oxadiazole, form protective layers on mild steel surfaces, indicating significant corrosion inhibition capabilities (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Properties

H. Khalid et al. (2016) synthesized N-substituted derivatives of 1,3,4-oxadiazoles, similar in structure to the compound . Their study focused on the compounds' antimicrobial properties, showing moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Anti-Inflammatory and Antiproliferative Activities

Rapolu et al. (2013) investigated a series of 1,3,4-oxadiazoles, including 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles, for their anti-inflammatory and anti-proliferative properties. Their study established a correlation between structure and activity, identifying compounds with potent activity against human cancer cell lines and inflammation (Rapolu et al., 2013).

Potential as Anticancer Agents

Kumar et al. (2009) synthesized a series of novel 5-(3'-indolyl)-2-(substituted)-1,3,4-oxadiazoles and evaluated their in vitro anticancer activity against various human cancer cell lines. Compounds in this series showed potent cytotoxicity and selectivity, suggesting their potential as anticancer agents (Kumar et al., 2009).

Synthesis and Characterization for Various Applications

Various studies have been conducted on the synthesis and characterization of 1,3,4-oxadiazole derivatives, focusing on their potential applications in various fields, including medicinal chemistry and material science. For example, the work by Vinaya et al. (2019) on one-pot synthesis of 3,5-diaryl substituted-1,2,4-oxadiazoles highlights the versatility and efficiency of these compounds in practical synthesis for medicinal and material chemistry importance (Vinaya et al., 2019).

properties

IUPAC Name |

2-(1-benzylindol-2-yl)-5-ethyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c1-2-18-20-21-19(23-18)17-12-15-10-6-7-11-16(15)22(17)13-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVHVOZCVQJUDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}acetamide](/img/structure/B2934058.png)

![N-(2,4-difluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2934066.png)

![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2934070.png)

![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934071.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3,3,5-trimethylcyclohexyl)oxalamide](/img/structure/B2934073.png)

![(E)-5-bromo-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2934077.png)

![3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2934078.png)